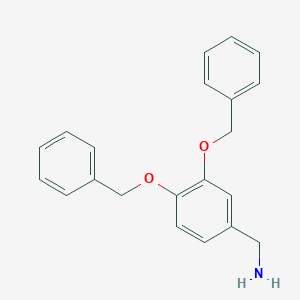![molecular formula C10H12N4 B060370 4,5-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine CAS No. 172982-70-6](/img/structure/B60370.png)
4,5-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine, also known as biopterin, is a naturally occurring compound that plays a crucial role in various biological processes. It is a vital cofactor for several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and nitric oxide synthase. Biopterin is also involved in the regulation of neurotransmitters and the immune system.
Mechanism Of Action
Biopterin acts as a cofactor for several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and nitric oxide synthase. These enzymes play a crucial role in various biological processes, including the synthesis of neurotransmitters and the regulation of the immune system. Biopterin also acts as an electron donor, which helps to reduce oxidative stress in cells.
Biochemical And Physiological Effects
Biopterin has several biochemical and physiological effects on the body. It plays a crucial role in the synthesis of neurotransmitters, including dopamine, norepinephrine, and serotonin. Biopterin also regulates the immune system and helps to reduce oxidative stress in cells. Additionally, 4,5-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine is involved in the production of nitric oxide, which plays a crucial role in cardiovascular health.
Advantages And Limitations For Lab Experiments
Biopterin has several advantages for lab experiments. It is a naturally occurring compound, which makes it easy to obtain. Biopterin is also stable and can be stored for long periods, making it ideal for use in lab experiments. However, 4,5-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine can be challenging to synthesize, which can limit its use in some experiments.
Future Directions
There are several future directions for research on 4,5-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine. One area of research is the development of 4,5-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine-based therapies for the treatment of various diseases, including cardiovascular disease, neurological disorders, and cancer. Another area of research is the development of new methods for synthesizing 4,5-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine, which could make it more accessible for use in lab experiments. Additionally, further research is needed to understand the precise mechanisms of action of 4,5-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine and its role in various biological processes.
Synthesis Methods
Biopterin can be synthesized through several methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of various chemical reactions to produce 4,5-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine. Biosynthesis, on the other hand, involves the conversion of guanosine triphosphate (GTP) to 4,5-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine through a series of enzymatic reactions.
Scientific Research Applications
Biopterin has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant properties and can reduce oxidative stress in cells. Biopterin has also been studied for its role in the treatment of various diseases, including cardiovascular disease, neurological disorders, and cancer.
properties
CAS RN |
172982-70-6 |
|---|---|
Product Name |
4,5-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine |
Molecular Formula |
C10H12N4 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
9,10-dimethyl-1,5,7,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene |
InChI |
InChI=1S/C10H12N4/c1-7-5-14-4-3-8-9(14)10(13(7)2)12-6-11-8/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
WHOOZTNVZDKEDU-UHFFFAOYSA-N |
SMILES |
CC1CN2C=CC3=C2C(=NC=N3)N1C |
Canonical SMILES |
CC1CN2C=CC3=C2C(=NC=N3)N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)
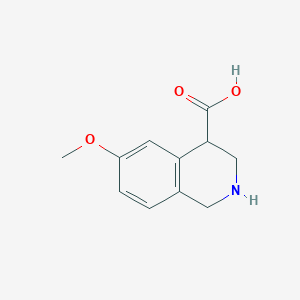


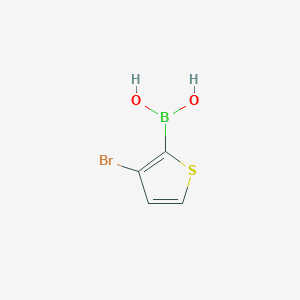
![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)
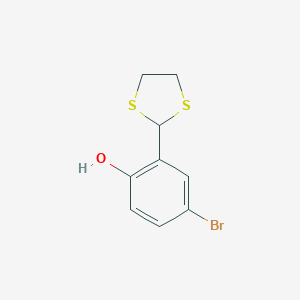
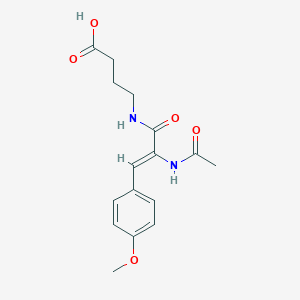
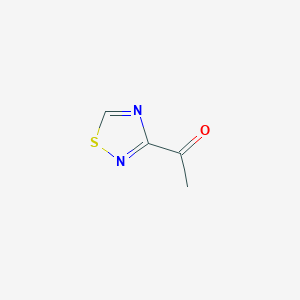

![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)

